molecular formula C25H28N2O5 B12100937 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid

Cat. No.: B12100937
M. Wt: 436.5 g/mol
InChI Key: SESDYASFOIWRCD-QHCPKHFHSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Acetyl group: A common protecting group for amines, enhancing stability during synthetic processes.
  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection: Widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions .
  • Propanoic acid side chain: Provides a carboxylic acid terminus, enabling further coupling in peptide elongation or conjugation.
  • (alphaS) stereochemistry: Specifies the absolute configuration at the alpha-carbon, critical for enantioselective interactions in drug design .

This molecule is primarily employed as a building block in peptide synthesis, particularly for introducing piperidine-based motifs with controlled stereochemistry.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-3-(1-acetylpiperidin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H28N2O5/c1-16(28)27-12-10-17(11-13-27)14-23(24(29)30)26-25(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-15H2,1H3,(H,26,31)(H,29,30)/t23-/m0/s1

InChI Key

SESDYASFOIWRCD-QHCPKHFHSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Acetylation: The next step involves the acetylation of the alpha position. This can be done using acetic anhydride in the presence of a catalyst like pyridine.

    Coupling Reaction: The final step involves coupling the protected amino acid with piperidinepropanoic acid. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids using automated peptide synthesizers.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the final product to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid undergoes several types of reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The acetyl group can be substituted under acidic or basic conditions.

    Coupling: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Acetic anhydride in the presence of a base.

    Coupling: DCC or DIC in the presence of NMM.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is widely used in scientific research:

    Peptide Synthesis: It is a crucial intermediate in the synthesis of peptides and proteins.

    Drug Development: Used in the development of peptide-based drugs.

    Biological Studies: Employed in studies involving protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The acetyl group can influence the reactivity and solubility of the compound, facilitating its incorporation into peptide chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with the target molecule, enabling a comparative analysis of their properties and applications:

4-Piperidinepropanoic Acid Derivatives

Compound Name Key Structural Differences Applications/Properties References
1-Acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid Reference compound with acetyl and Fmoc groups on piperidinepropanoic acid. SPPS; chiral peptide intermediates.
4-Piperidinepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]- Replaces acetyl with tert-butoxycarbonyl (Boc) group. Boc offers acid-labile protection, contrasting with acetyl’s stability under basic conditions.
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid Lacks acetyl group; propanoic acid directly linked to piperidine. Simpler structure for generic peptide backbone modification.

Fmoc-Protected Piperidine/Amino Acid Hybrids

Compound Name Key Features Distinctive Properties References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid Dual protection (Fmoc and Boc) on piperidine. Orthogonal deprotection strategies; useful in multi-step syntheses.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophene substituent instead of piperidine. Aromatic sulfur enhances electronic interactions; potential for metal coordination.
FMOC-2-NAL-OH (Fmoc-3-(2-naphthyl)-L-alanine) Naphthyl group introduces steric bulk and hydrophobicity. Improves peptide-receptor binding affinity in hydrophobic pockets.

Piperazine and Cyclopropane Analogues

Compound Name Structural Variation Functional Implications References
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring (two nitrogens) vs. piperidine. Enhanced basicity; applications in kinase inhibitor design.
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Cyclopropane ring introduces strain. Increased metabolic stability; potential for rigid conformational locking.

Key Research Findings and Data

Stability and Deprotection Kinetics

  • The acetyl group in the target compound offers superior stability under basic SPPS conditions compared to Boc-protected analogues, which require acidic deprotection .
  • Fmoc removal with 20% piperidine in DMF is efficient (≥95% yield), as validated by NMR and MS data for related compounds .

Stereochemical Influence

  • (alphaS) configuration ensures enantioselective coupling in peptide chains, critical for maintaining biological activity. Racemization rates for similar Fmoc-amino acids are <2% under standard SPPS conditions .

Physicochemical Properties

  • LogP values for piperidinepropanoic acid derivatives range from 1.5–3.2, indicating moderate hydrophobicity. Thiophene- or naphthyl-substituted analogues exhibit higher LogP (3.5–4.1), favoring membrane permeability .
  • Aqueous solubility decreases with bulky substituents (e.g., naphthyl, tert-butyl), necessitating organic co-solvents (e.g., DMSO) for handling .

Biological Activity

1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in drug development and peptide synthesis. Its complex structure includes a piperidine ring, an acetyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhance its stability and reactivity in biological contexts.

Chemical Structure

The chemical structure can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure is critical for its biological activity and interactions with various molecular targets.

The biological activity of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid primarily involves its interaction with specific enzymes and receptors. The Fmoc group serves to protect the amine during synthesis while allowing for controlled interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Binding Affinity Studies

Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to various biological targets. Interaction studies focusing on this compound typically investigate:

  • Enzyme Inhibition : Assessing how effectively the compound inhibits specific enzymes.
  • Receptor Binding : Evaluating the affinity for different receptors, which can inform potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activities of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid. The following table summarizes several related compounds along with their unique features:

Compound NameStructure FeaturesBiological Activity Potential
6-Acetyl-2,3,4,5-tetrahydropyridineContains a tetrahydropyridine ringKnown for its flavor profile; potential neuroactivity
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-amino-pyrrolidine-2-carboxylic acidFeatures a pyrrolidine ringUsed in peptide synthesis; may exhibit neuroprotective effects
β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-(phenylmethoxy)carbonyl-piperidinepropanoic acidSimilar piperidine structure with additional phenolic substitutionPotentially greater biological activity due to phenolic interactions

These comparisons underscore the versatility of piperidine derivatives in medicinal chemistry and suggest that 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid may exhibit unique biological properties.

Synthesis and Characterization

The synthesis of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid typically involves multiple steps, including:

  • Protection of Amines : The amine group is protected using the Fmoc group.
  • Formation of Piperidine Derivative : The piperidine structure is constructed through coupling reactions.
  • Acetylation : The final step involves acetylation to yield the target compound.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid can exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Effects : Preliminary studies suggest potential antitumor properties, warranting further investigation.

Future Directions

Given its structural complexity and potential biological activity, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To elucidate the specific pathways through which it exerts its effects.
  • Development of Derivatives : Exploring modifications to enhance efficacy or reduce toxicity.

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